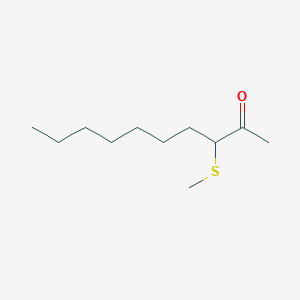![molecular formula C12H19O5P B14379083 Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester CAS No. 89901-52-0](/img/structure/B14379083.png)
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group. This compound contains a furan ring, a ketone group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonic acid moiety.
Uniqueness
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is unique due to its combination of a furan ring, a ketone group, and a diethyl ester moiety.
Eigenschaften
CAS-Nummer |
89901-52-0 |
|---|---|
Molekularformel |
C12H19O5P |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
DXJZKDZLNVZSCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

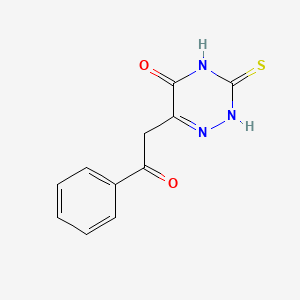
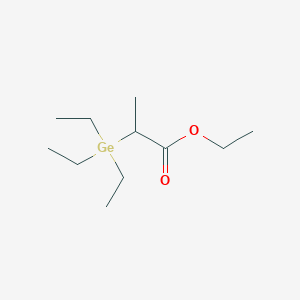
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

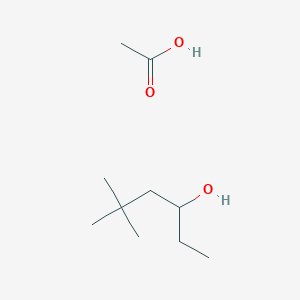
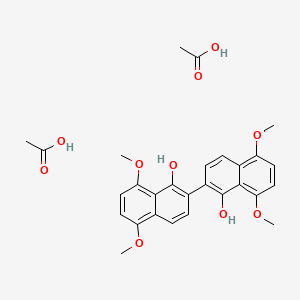
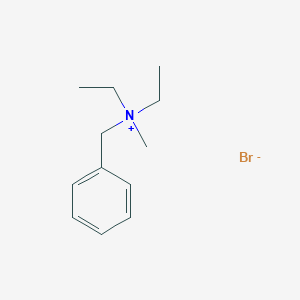

![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
